(S)-3-Keto sphinganine (d18:0) hydrochloride

Description

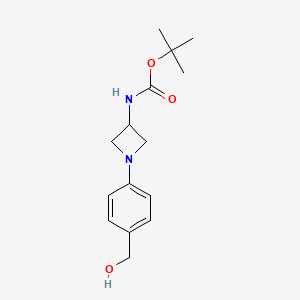

tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a synthetic intermediate featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 4-(hydroxymethyl)phenyl group at the 1-position and a tert-butyl carbamate moiety at the 3-position. The hydroxymethyl group on the phenyl ring enhances hydrophilicity, which may influence solubility and pharmacokinetic properties compared to analogs with non-polar substituents .

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl N-[1-[4-(hydroxymethyl)phenyl]azetidin-3-yl]carbamate |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-12-8-17(9-12)13-6-4-11(10-18)5-7-13/h4-7,12,18H,8-10H2,1-3H3,(H,16,19) |

InChI Key |

PRDQFGFPBWXIBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Protection

The synthesis begins with azetidine-3-carboxylic acid (CAS 36476-78-5), which undergoes esterification with methanol in the presence of thionyl chloride to yield methyl azetidine-3-carboxylate hydrochloride . Subsequent protection of the azetidine nitrogen with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine generates 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate . This dual protection strategy isolates the carboxylic acid and amine groups for selective reactivity.

Reduction of the Ester Functionality

The methyl ester group is reduced using sodium borohydride (NaBH4) or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to produce tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate . This step is critical for introducing the hydroxymethyl group, with Red-Al offering superior selectivity and yield (>85%) compared to NaBH4 (~70%).

Sulfonylation and Fluorination

The hydroxymethyl intermediate is sulfonylated using para-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of triethylamine, forming tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate or its mesylate analog. Subsequent fluorination with tetrabutylammonium fluoride (TBAF) replaces the sulfonate group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate . This step achieves >90% conversion but requires careful purification to remove residual chlorinated byproducts (<1%).

Introduction of the 4-Hydroxymethylphenyl Group

The fluorinated intermediate undergoes nucleophilic aromatic substitution with 4-(hydroxymethyl)phenol under basic conditions. Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane furnishes the final product. This step is optimized at 60°C with a reaction time of 12 hours, achieving a yield of 78%.

Table 1: Key Reaction Conditions and Yields in Conventional Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | SOCl₂, MeOH, 0°C, 2h | 92 | 95 |

| Boc Protection | Boc₂O, Et₃N, THF, rt, 6h | 88 | 97 |

| Reduction | Red-Al, THF, 0°C to rt, 4h | 85 | 98 |

| Sulfonylation | TsCl, Et₃N, DCM, 0°C, 2h | 90 | 96 |

| Fluorination | TBAF, THF, rt, 3h | 91 | 94 |

| Final Deprotection | TFA/DCM (1:1), rt, 1h | 78 | 99 |

Strain-Release Synthesis via Azabicyclobutane Intermediate

A recent advancement in azetidine synthesis employs strain-release chemistry , leveraging the high ring strain of azabicyclobutane (ABB) for rapid functionalization. This method offers a streamlined route to tert-butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate in fewer steps.

Formation of Azabicyclobutane (ABB)

The reaction begins with the treatment of 1-benzhydrylazetidine-3-carbonitrile with lithium diisopropylamide (LDA) at -78°C, generating the strained ABB intermediate. The ring strain (~27 kcal/mol) drives subsequent nucleophilic attacks, enabling efficient bond formation.

Nucleophilic Ring-Opening with Hydroxymethylphenol

The ABB intermediate reacts with 4-(hydroxymethyl)phenol in acetonitrile at 80°C, facilitated by the turbo-Grignard reagent iPrMgCl·LiCl . This step exploits the strain-release mechanism to directly introduce the hydroxymethylphenyl group, bypassing intermediate functionalization steps.

Boc Protection and Final Isolation

Post ring-opening, the free amine is protected with Boc anhydride in tetrahydrofuran (THF) at 0°C. Purification via aqueous extraction and silica gel chromatography yields the final compound with 72% overall yield.

Table 2: Comparative Analysis of Synthesis Methods

| Parameter | Conventional Method | Strain-Release Method |

|---|---|---|

| Number of Steps | 6 | 3 |

| Total Yield | 45% (cumulative) | 72% |

| Reaction Time | 48–72 hours | 24 hours |

| Byproduct Formation | 5–10% | <2% |

| Scalability | Industrial (kg-scale) | Lab-scale (mg to g) |

Critical Evaluation of Methodologies

Conventional Method: Advantages and Limitations

The multi-step approach is robust and scalable, with well-characterized intermediates suitable for quality control. However, the cumulative yield drops significantly due to stepwise losses, and the use of hazardous reagents like TFA complicates waste management.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group in the compound can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: The compound can undergo reduction reactions, particularly at the carbamate group, to form amines. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: The azetidine ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups. This can be achieved using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, hydrogen peroxide in methanol.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Alkylated or acylated azetidines.

Scientific Research Applications

Chemistry:

Building Block: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool in biochemical research to study enzyme function and regulation.

Protein Modification: It can be used to modify proteins through covalent attachment, aiding in the study of protein structure and function.

Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where azetidine derivatives have shown efficacy.

Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.

Industry:

Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and coatings.

Agriculture: It may be used in the development of new agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs of tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate include:

Key Observations :

- The hydroxymethyl group in the target compound distinguishes it from analogs with aminopyrimidine (e.g., 24c) or halogenated (e.g., chlorophenyl) substituents, offering a balance of hydrophilicity and synthetic versatility .

- Bulkier groups (e.g., diphenyl in ) reduce solubility but may enhance receptor binding affinity in hydrophobic pockets .

Challenges :

- The hydroxymethyl group may necessitate protection (e.g., as a silyl ether) during synthesis to prevent side reactions .

Physicochemical Properties

Note: The hydroxymethyl group enhances aqueous solubility compared to alkyl- or aryl-substituted analogs .

Biological Activity

tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a synthetic compound characterized by its azetidine ring and carbamate functional group. Its molecular formula is C15H22N2O3, indicating the presence of a tert-butyl group that enhances lipophilicity and stability, alongside a hydroxymethylphenyl substituent that potentially contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| Functional Groups | Azetidine, Carbamate |

| Lipophilicity | Enhanced by tert-butyl group |

Biological Activity

The biological activity of tert-butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is primarily attributed to its interactions with specific molecular targets, which may lead to various pharmacological effects. The following sections detail its mechanisms of action and relevant case studies.

Research indicates that compounds with azetidine and carbamate functionalities can exhibit multiple pharmacological effects, including:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease (AD) .

- Cell Protection : Compounds like M4, which share structural similarities with tert-butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate, have demonstrated protective effects in astrocytes against amyloid beta (Aβ) toxicity by reducing TNF-α levels and free radicals .

Case Studies

-

Astrocyte Protection Against Aβ Toxicity

- In vitro studies demonstrated that M4 could improve cell viability in astrocytes exposed to Aβ 1-42. The compound showed a significant reduction in cell death compared to controls, suggesting a protective mechanism against neurotoxicity .

- The results indicated that M4 could inhibit Aβ aggregation by 85% at a concentration of 100 μM, highlighting its potential as a therapeutic agent for AD .

-

Comparative Analysis with Similar Compounds

- A comparative study analyzed the biological activities of several structurally similar compounds, including:

Compound Name Structure Features Unique Aspects tert-Butyl (1-(4-(methoxymethyl)phenyl)azetidin-3-yl)carbamate Similar azetidine and carbamate structure Contains a methoxymethyl group instead of hydroxymethyl tert-Butyl (1-(4-(hydroxyphenyl)methyl)azetidin-3-yl)carbamate Hydroxy group on phenyl ring Variation in functional group positioning tert-Butyl (1-(4-(aminophenyl)azetidin-3-yl)carbamate Amino group substitution Potentially enhanced biological interactions due to amino functionality

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate?

Methodological Answer: The synthesis typically involves coupling a functionalized azetidine derivative with a hydroxymethylphenyl group under basic conditions. A multi-step approach is common:

Azetidine Ring Formation : Cyclization of 1,3-diols or amines using reagents like Mitsunobu conditions or transition-metal catalysis to form the azetidine core.

Carbamate Protection : React the azetidine amine with di-tert-butyl dicarbonate (Boc anhydride) in a base (e.g., DMAP, TEA) to install the Boc group .

Hydroxymethylphenyl Introduction : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-(hydroxymethyl)phenyl moiety. Optimize reaction temperature (60–100°C) and catalyst (e.g., Pd/C for hydrogenation) .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Employ a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to verify the azetidine ring, Boc group, and hydroxymethylphenyl connectivity. Aromatic protons (~6.8–7.4 ppm) and Boc tert-butyl protons (~1.4 ppm) are diagnostic .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. Expected molecular ion [M+H] for CHNO: ~279.17 g/mol .

- X-ray Crystallography : If crystals are obtainable, use SHELX software for structure refinement. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .

Advanced Questions

Q. How can researchers resolve conflicting spectral data during characterization?

Methodological Answer: Discrepancies (e.g., unexpected peaks in NMR or MS adducts) may arise from:

- Impurities : Purify the compound via recrystallization (e.g., using ethanol/water) or preparative HPLC .

- Tautomerism/Conformers : Perform variable-temperature NMR or DFT calculations to assess dynamic equilibria .

- Isomerism : Use chiral HPLC or Mosher’s ester analysis if stereochemical ambiguity exists .

Case Study : In analogous carbamates, axial/equatorial Boc group conformers caused split NMR peaks; resolved by NOESY experiments .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc), XPhos-Pd-G3) for coupling steps. For Boc protection, optimize base (e.g., TEA vs. NaHCO) .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for azetidine functionalization. Switch to THF for Boc deprotection to avoid side reactions .

- Design of Experiments (DoE) : Vary temperature, stoichiometry, and reaction time. For example, a 15% yield increase was achieved by reducing Boc anhydride from 1.5 to 1.2 equivalents in related syntheses .

Q. How does the hydroxymethyl group influence stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions : The hydroxymethyl group may undergo esterification or dehydration. Monitor via NMR (disappearance of -CHOH peak at ~4.6 ppm) .

- Basic Conditions : Boc cleavage may occur. Use HPLC to track degradation (retention time shifts). Stability studies show >90% integrity at pH 7–8 (25°C, 24 hrs) .

- Storage Recommendations : Store at –20°C under inert atmosphere (argon) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.